

Application Notes and Protocols for UCL 2077 in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: UCL 2077

Cat. No.: B1682687

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Introduction

UCL 2077, also known as 3-(Triphenylmethylaminomethyl)pyridine, is a pharmacological tool primarily recognized for its role as a blocker of the slow afterhyperpolarization (sAHP) in neurons.[1][2] This property allows for the targeted investigation of neuronal excitability and the underlying currents that modulate firing patterns. These application notes provide a comprehensive overview of **UCL 2077**, its mechanism of action, and detailed protocols for its use in brain slice electrophysiology experiments.

Mechanism of Action

UCL 2077 modulates neuronal activity by interacting with several types of potassium channels. Its primary described function is the inhibition of the channels responsible for the slow afterhyperpolarization (sAHP) that follows a burst of action potentials.[2] Beyond its effect on sAHP, **UCL 2077** has been shown to be a subtype-selective blocker of KCNQ (Kv7) potassium channels, with potent inhibition of KCNQ1 and KCNQ2 subunits.[2][3] Furthermore, research indicates that **UCL 2077** can also suppress erg-mediated (KCNH2) potassium currents and diminish the opening probability of intermediate-conductance calcium-activated potassium (IKCa) channels.[1][4] This multi-target profile makes **UCL 2077** a complex modulator of neuronal excitability, capable of increasing the frequency of action currents.[1][4]

Data Presentation

The following tables summarize the quantitative data available for the effects of **UCL 2077** on various ion channels.

Table 1: Inhibitory Effects of **UCL 2077** on Potassium Channels

Channel Type	IC50 / K D Value	Cell Type	Comments	Reference
erg-mediated K+ current (I K(erg))	IC50: 4.7 μ M, K D: 5.1 μ M	Pituitary GH3 cells	UCL 2077 decreased the current amplitude and increased the deactivation rate.	[1]
Delayed-rectifier K+ current (I K(DR))	IC50: 13.4 μ M	Pituitary GH3 cells	The maximal inhibition was approximately 55%.	[5]
hSK1 (human small-conductance Ca2+-activated K+)	27.2 \pm 3.8% inhibition at 3 μ M	HEK293 cells		[6]
rSK2 (rat small-conductance Ca2+-activated K+)	16.2 \pm 8.9% inhibition at 3 μ M	HEK293 cells		[6]

Table 2: Effects of **UCL 2077** on I K(erg) Channel Gating

Parameter	Concentration	Effect	Cell Type	Reference
Midpoint of activation	10 μ M	Shifted to less hyperpolarizing potentials by 17 mV	Pituitary GH3 cells	[1]

Experimental Protocols

This section outlines a standard protocol for investigating the effects of **UCL 2077** on neuronal activity in acute brain slices. The specific brain region and neuron type will depend on the research question.

Acute Brain Slice Preparation

This protocol is a general guideline and may require optimization for different brain regions or animal ages.

Solutions:

- Slicing Solution (ice-cold and carbogenated):
 - Sucrose-based artificial cerebrospinal fluid (aCSF) is often used to improve tissue viability. A typical composition is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 7 Dextrose, 0.5 CaCl₂, 7 MgCl₂.
- Recording aCSF (carbogenated at room temperature or 32-34°C):
 - A standard composition is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 Dextrose, 2 CaCl₂, 1 MgCl₂.
 - Continuously bubble all solutions with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes before and during use to maintain pH and oxygenation.[7]

Procedure:

- Anesthetize the animal (e.g., rodent) according to approved institutional guidelines.

- Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.[8]
- Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 μm).
- Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-35°C for at least 30 minutes to recover.
- After the initial recovery period, maintain the slices at room temperature until recording.

Electrophysiological Recording

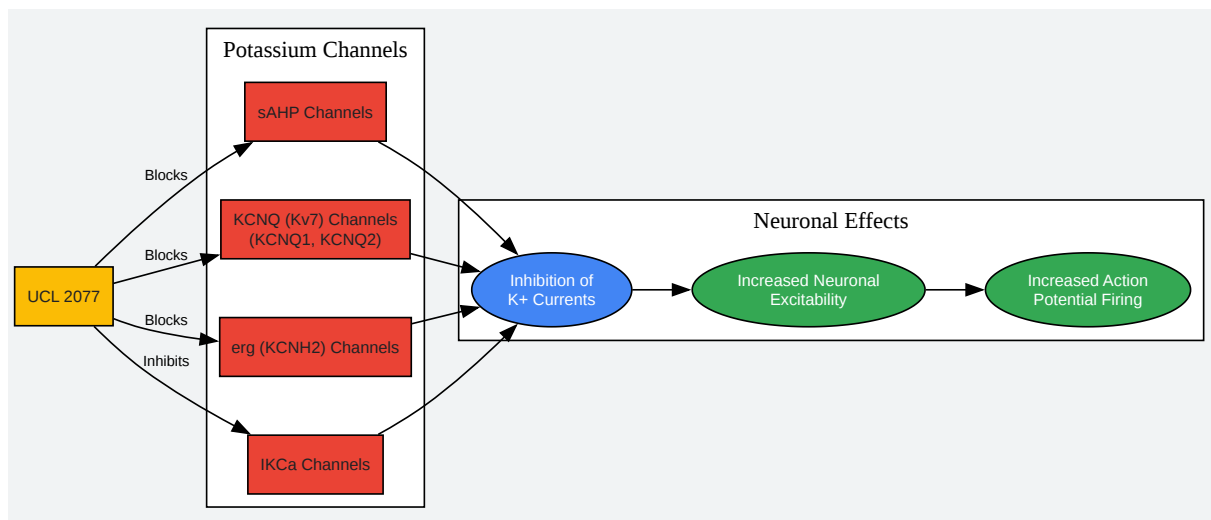
Whole-Cell Patch-Clamp:

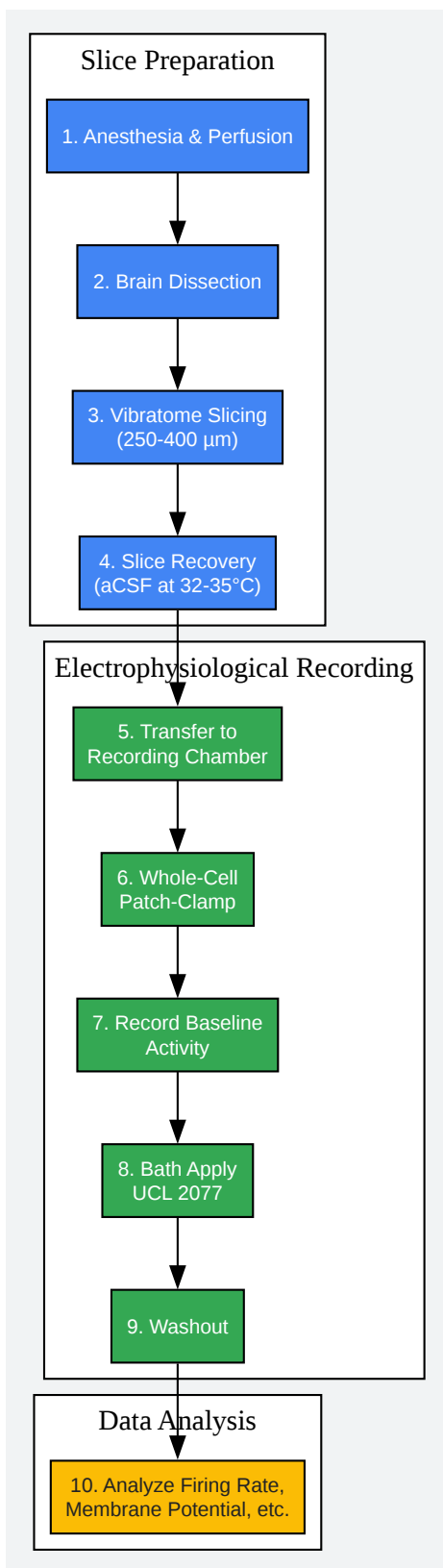
- Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 1.5-2 ml/minute.[9]
- Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 M Ω .
- Fill the pipettes with an internal solution appropriate for the recording configuration (e.g., for current-clamp recordings to study firing patterns, a typical solution contains, in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH).
- Approach a target neuron and form a gigaohm seal (>1 G Ω).
- Rupture the membrane to achieve the whole-cell configuration.
- Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing, and responses to current injections).
- Prepare a stock solution of **UCL 2077** in a suitable solvent like DMSO or ethanol.

- Dilute the **UCL 2077** stock solution into the recording aCSF to the final desired concentration (e.g., 1-10 μ M).
- Bath-apply the **UCL 2077**-containing aCSF and record the changes in neuronal activity.
- Perform a washout by perfusing with drug-free aCSF to determine the reversibility of the effects.

Visualizations

Signaling Pathway of UCL 2077 Action





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